

# Application Note: Quantification of Methyl Butyrate in Food Samples Using Headspace GCMS

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Compound of Interest		
Compound Name:	Methyl butyrate	
Cat. No.:	B153709	Get Quote

#### Introduction

Methyl butyrate is a key ester that contributes to the fruity aroma and flavor profiles of many food products, including fruits like strawberries, and beverages.[1][2] Its characteristic sweet and fruity scent, often likened to pineapple or apple, makes it a significant compound in food quality and sensory analysis. The accurate quantification of methyl butyrate is crucial for quality control, process optimization, and authenticity assessment in the food industry. Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is an ideal analytical technique for this purpose, offering high sensitivity and selectivity for volatile compounds without complex sample extraction procedures.[3] This application note provides a detailed protocol for the quantification of methyl butyrate in food samples using static headspace GC-MS.

### **Principle**

This method relies on the partitioning of volatile **methyl butyrate** from the food matrix into the headspace of a sealed vial upon heating. A portion of the headspace gas is then automatically injected into a gas chromatograph (GC) for separation. The separated compounds are subsequently introduced into a mass spectrometer (MS) for detection and quantification. The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of characteristic fragment ions and quantification is achieved by comparing the peak area of a specific ion to a calibration curve generated from standards of known concentrations.



# **Experimental Protocols Materials and Reagents**

- Standards: Methyl butyrate (≥99% purity), Internal Standard (IS) such as methyl pentanoate
  or a suitable deuterated analog.
- Solvents: Deionized water (HPLC grade), Methanol (GC grade).
- Reagents: Sodium chloride (NaCl, analytical grade).
- Vials: 20 mL headspace vials with magnetic crimp caps and PTFE/silicone septa.
- Equipment: Analytical balance, vortex mixer, heated autosampler for headspace analysis,
   GC-MS system.

# **Standard Preparation**

- Primary Stock Standard (1000 μg/mL): Accurately weigh 100 mg of **methyl butyrate** and dissolve it in 100 mL of methanol.
- Internal Standard (IS) Stock Solution (1000 μg/mL): Prepare a stock solution of the chosen internal standard in methanol.
- Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock standard with deionized water in headspace vials. A typical concentration range might be 0.05 to 5.0 μg/mL.[4] Spike each calibration standard and sample with the internal standard to a final concentration of, for example, 1 μg/mL.

# **Sample Preparation**

The sample preparation method should be adapted to the specific food matrix.

- Liquid Samples (e.g., Juices, Beverages):
  - Pipette 5 mL of the liquid sample directly into a 20 mL headspace vial.
  - Add 1 g of NaCl to aid in the partitioning of volatiles into the headspace (salting-out effect).



- Spike with the internal standard solution.
- Immediately seal the vial with a magnetic crimp cap.
- Solid/Semi-Solid Samples (e.g., Fruit Purees, Jams):
  - Weigh 2-5 g of the homogenized sample into a 20 mL headspace vial.
  - Add 5 mL of deionized water and vortex thoroughly to create a slurry.
  - Add 1 g of NaCl.
  - Spike with the internal standard solution.
  - Immediately seal the vial and vortex again.

# **Headspace GC-MS Analysis**

The following are recommended starting parameters and should be optimized for the specific instrument and application.

Table 1: Headspace Autosampler Conditions

Parameter	Recommended Value
Vial Equilibration Temp	80 - 90 °C
Vial Equilibration Time	20 minutes
Syringe Temperature	100 °C
Injection Volume	1.0 - 1.5 mL
Injection Mode	Split (e.g., 10:1 or 20:1 ratio)[5]

Table 2: Gas Chromatography (GC) Conditions



Parameter	Recommended Value	
Column	DB-Wax, HP-INNOWax, or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)	
Carrier Gas	Helium, constant flow at 1.0 - 1.2 mL/min	
Inlet Temperature	240 °C	
Oven Program	Initial: 40 °C (hold 2 min), Ramp: 10 °C/min to 220 °C, Hold: 5 min	
Transfer Line Temp	250 °C	

Table 3: Mass Spectrometry (MS) Conditions

Parameter	Recommended Value	
Ion Source Temp	230 °C	
Ionization Mode	Electron Ionization (EI) at 70 eV	
Acquisition Mode	Selected Ion Monitoring (SIM) for high sensitivity and selectivity. A full scan (e.g., m/z 40-200) can be used for initial identification.	
SIM lons	Methyl Butyrate: Quantifier ion: m/z 74. Qualifier ions: m/z 43, 87.[1] Internal Standard (e.g., Methyl Pentanoate): To be determined based on its mass spectrum.	

#### **Method Validation**

The analytical method should be validated according to established guidelines to ensure reliability.[4] Key validation parameters include:

• Linearity: Assess the linearity of the calibration curve over the desired concentration range. A coefficient of determination (R<sup>2</sup>) > 0.99 is typically required.[6]



- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.[4]
- Precision and Accuracy: Evaluate the repeatability and reproducibility of the method by analyzing replicate samples at different concentrations. Relative Standard Deviations (RSDs) should ideally be below 15-20%.[6][7]
- Recovery: Determine the efficiency of the method by analyzing matrix-spiked samples at low, medium, and high concentrations. Average recoveries are typically expected to be within 80-120%.[7]

# **Data Presentation**

The following table summarizes quantitative data for butyric acid/**methyl butyrate** and related compounds from various studies to provide a reference for expected concentration ranges and method performance.

Table 4: Summary of Quantitative Data for Butyric Acid and its Esters in Food and Biological Samples



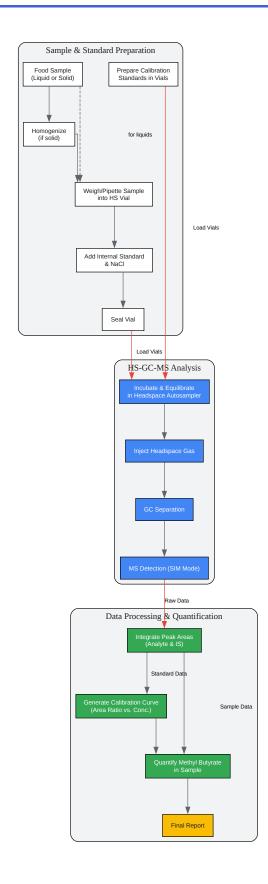
Analyte/C ompound	Matrix	Method	Concentr ation Range / LOQ	Recovery (%)	RSD (%)	Referenc e
Butyric Acid	Butter Blends & Milk Products	GC-FID	LOQ: 0.1% of total fat	98.2 - 101.9	0.70 - 1.33	[4]
Butyric Acid	Human Plasma/Se rum	GC-MS	-	-	< 20	[6]
Butyric Acid	Human Feces & Serum	GC-MS	Serum Compositio n (Acetic:Pro pionic:Buty ric) approx. 92:7:1	94.9 - 109.3	< 6.52	[8]
СаНМВ*	Special Medical Formula Food	HPLC	LOQ: 0.4 g/100 g	92.9 - 104	< 3.93	[7]
HMB**	Food Raw Materials	HPLC	LOQ: 2.0 g/100 g	92.3 - 101	< 3.87	[9]

<sup>\*</sup>CaHMB: Calcium  $\beta$ -hydroxy- $\beta$ -methylbutyrate \*\*HMB:  $\beta$ -hydroxy- $\beta$ -methylbutyrate

# **Visualization of Experimental Workflow**

The logical flow of the analytical procedure, from receiving the sample to obtaining the final quantitative result, is depicted in the following diagram.





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Caption: Workflow for Methyl Butyrate Quantification by HS-GC-MS.



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